molecular formula C23H12Cl4N2O3 B15079370 N-((4,5-Bis(2,4-dichlorophenyl)-3-nitro-2-furyl)methylene)aniline

N-((4,5-Bis(2,4-dichlorophenyl)-3-nitro-2-furyl)methylene)aniline

Cat. No.: B15079370
M. Wt: 506.2 g/mol
InChI Key: ORXWYSZNVKDEQI-UHFFFAOYSA-N
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Description

N-((4,5-Bis(2,4-dichlorophenyl)-3-nitro-2-furyl)methylene)aniline is a structurally complex aromatic compound featuring a fused furyl backbone substituted with two 2,4-dichlorophenyl groups at positions 4 and 5, a nitro group at position 3, and an aniline-derived Schiff base moiety (methylene-aniline) at position 2. This compound’s unique architecture combines electron-withdrawing groups (nitro, dichlorophenyl) and a conjugated π-system, which may confer distinctive electronic, photophysical, or biological properties.

Properties

Molecular Formula

C23H12Cl4N2O3

Molecular Weight

506.2 g/mol

IUPAC Name

1-[4,5-bis(2,4-dichlorophenyl)-3-nitrofuran-2-yl]-N-phenylmethanimine

InChI

InChI=1S/C23H12Cl4N2O3/c24-13-6-8-16(18(26)10-13)21-22(29(30)31)20(12-28-15-4-2-1-3-5-15)32-23(21)17-9-7-14(25)11-19(17)27/h1-12H

InChI Key

ORXWYSZNVKDEQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=CC2=C(C(=C(O2)C3=C(C=C(C=C3)Cl)Cl)C4=C(C=C(C=C4)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,5-Bis(2,4-dichlorophenyl)-3-nitro-2-furyl)methylene)aniline typically involves the condensation of 4,5-bis(2,4-dichlorophenyl)-3-nitro-2-furaldehyde with aniline. The reaction is usually carried out in the presence of a catalyst such as acetic acid under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((4,5-Bis(2,4-dichlorophenyl)-3-nitro-2-furyl)methylene)aniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The dichlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide and potassium carbonate can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications.

Scientific Research Applications

N-((4,5-Bis(2,4-dichlorophenyl)-3-nitro-2-furyl)methylene)aniline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((4,5-Bis(2,4-dichlorophenyl)-3-nitro-2-furyl)methylene)aniline involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichlorophenyl groups may also contribute to the compound’s activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N-((4,5-Bis(2,4-dichlorophenyl)-3-nitro-2-furyl)methylene)aniline, we analyze structurally related compounds documented in the literature:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Features Known Properties/Applications References
This compound 2,4-dichlorophenyl, nitro, furyl, Schiff base Hypothesized antimicrobial activity; potential redox activity in materials
N,N-bis-(4,4-difluoro-pentyl)-aniline (CAS 397-56-8) Fluorinated alkyl chains on aniline nitrogen Enhanced lipophilicity; used in agrochemical/pharmaceutical intermediates
N-((4-((2,4-Dichlorobenzyl)oxy)phenyl)methylene)-2,4-difluoroaniline Dichlorobenzyl ether, difluoroaniline Unreported applications; structural similarity suggests possible pesticidal activity
N-((4-((4-Bromophenyl)sulfanyl)-3-nitrophenyl)methylene)-3,5-dichloroaniline Bromophenyl sulfanyl, nitro, dichloroaniline Likely explored as a halogen-rich scaffold for bioactive molecule design

Key Observations :

Electron-Withdrawing vs. Electron-Donating Groups :

  • The target compound’s dichlorophenyl and nitro groups contrast with fluorinated alkyl chains in N,N-bis-(4,4-difluoro-pentyl)-aniline . While the former may enhance electrophilic reactivity or π-π stacking in materials, fluorinated analogs prioritize solubility and metabolic stability in biological systems.
  • Bromine/sulfur-containing analogs (e.g., N-((4-((4-Bromophenyl)sulfanyl)-3-nitrophenyl)methylene)-3,5-dichloroaniline ) introduce heavy atoms for crystallographic studies or redox modulation .

Biological Activity: Chlorinated and nitro-substituted aromatics are frequently associated with antimicrobial or antiparasitic activity. For example, nitrofuran derivatives (structurally related to the target compound) are known for their broad-spectrum antibacterial effects but face toxicity concerns . Fluorinated derivatives like N,N-bis-(4,4-difluoro-pentyl)-aniline are tailored for improved pharmacokinetics in drug design .

Synthetic Challenges :

  • The target compound’s multiple dichlorophenyl and nitro groups may complicate synthesis due to steric hindrance and competing reactivity. In contrast, simpler analogs (e.g., difluoroaniline derivatives) are more accessible for industrial-scale production .

Research Findings and Limitations

  • Antimicrobial Potential: Nitro-aromatic compounds often exhibit activity against Gram-positive bacteria and fungi. However, the target compound’s efficacy remains untested, unlike commercial nitrofurans (e.g., nitrofurantoin) .
  • Toxicity Concerns : High halogen content (Cl, F) may raise environmental and cytotoxicity issues, as seen in polychlorinated biphenyls (PCBs) or fluorinated pollutants .
  • Materials Science : Conjugated nitro-furyl systems could serve as electron-deficient motifs in organic electronics, but stability under oxidative conditions needs evaluation.

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